
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C20H29NO4 and its molecular weight is 347.455. The purity is usually 95%.
BenchChem offers high-quality N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity of Nucleotide Derivatives
A study detailed the synthesis of nucleoside and nucleotide derivatives with evaluations of their antiviral and cytostatic activity in cell culture, demonstrating the methodology and potential therapeutic applications of structurally complex compounds in medical research (Petrie et al., 1986).
Characterization and Cytotoxicity of Pyrazole Derivatives
Another research highlighted the synthesis and in vitro cytotoxic activity of pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma cells, contributing to the field of cancer research by exploring the potential of new chemical entities (Hassan et al., 2014).
Development of CCR5 Antagonist for HIV Treatment
The practical synthesis of an orally active CCR5 antagonist showcases the chemical synthesis processes involved in drug discovery, particularly those targeting HIV (Ikemoto et al., 2005).
Antifungal Activity of Pyrazole-4-carboxylic Acid Amides
Research into novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed moderate to excellent antifungal activities against several phytopathogenic fungi, illustrating the application of chemical compounds in addressing agricultural challenges (Du et al., 2015).
Antimicrobial Activity of Pyran-2-carboxamide Derivatives
A study on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives and their antimicrobial activities against various bacterial and fungal strains underscores the importance of chemical synthesis in developing new antimicrobial agents (Aytemir et al., 2003).
properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c22-12-15-25-19(8-4-5-9-19)16-21-18(23)20(10-13-24-14-11-20)17-6-2-1-3-7-17/h1-3,6-7,22H,4-5,8-16H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFOJGIHBGEGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411079.png)


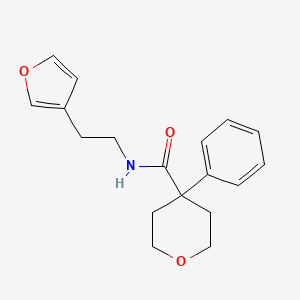
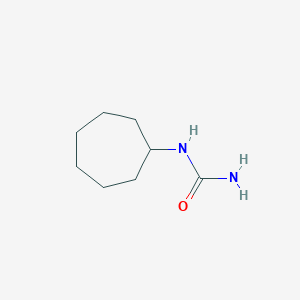
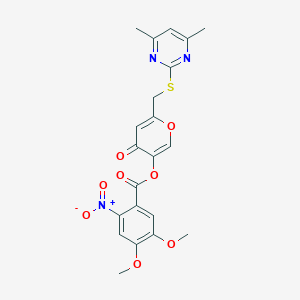

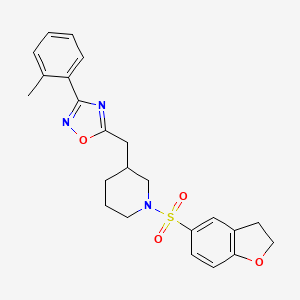
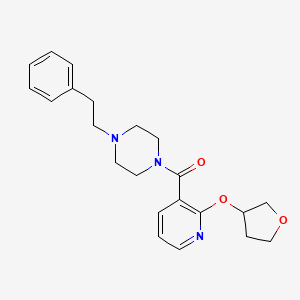

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)
![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411097.png)
![N-(benzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2411100.png)